molecular formula C21H21N3O3 B2995301 N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899753-27-6

N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2995301
CAS RN: 899753-27-6
M. Wt: 363.417
InChI Key: JROZAXAAANOXFJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide, also known as DMPOP, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Analgesic Properties

Research on compounds similar to the one has shown potential analgesic properties. For example, studies on capsaicinoid analogs, which share some structural similarities, have explored their effectiveness in pain management. These studies have elucidated the crystal structure of these compounds and investigated their interaction with vanilloid receptors, indicating a potential pathway for analgesic activity (Park et al., 1995).

Herbicidal Activity

Chloroacetamide derivatives, which are structurally related to the compound , have been investigated for their use as pre-emergent or early post-emergent herbicides. These studies have highlighted the mechanism of action of these compounds in inhibiting fatty acid synthesis in certain plant species, thus controlling the growth of weeds and other undesirable plants (Weisshaar & Böger, 1989).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of related compounds has been conducted to understand how these substances are processed within the body. Studies have identified various metabolites in human urine following the administration of compounds with similar structures, providing insights into their biotransformation pathways (Fujimaki et al., 1990). This research is crucial for determining the safety, efficacy, and potential therapeutic applications of these compounds.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-6-4-9-18(15(14)2)22-20(25)13-24-21(26)11-10-19(23-24)16-7-5-8-17(12-16)27-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROZAXAAANOXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

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